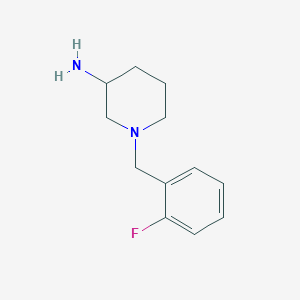

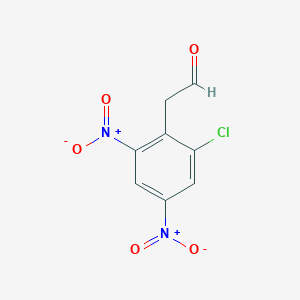

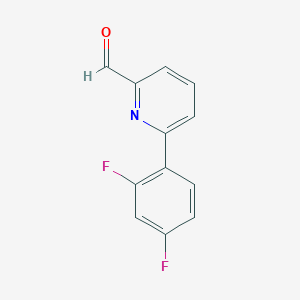

1-(2-Fluorobenzyl)piperidin-3-amine

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “1-(2-Fluorobenzyl)piperidin-3-amine” is C12H17FN2 . Its molecular weight is 208.28 .Chemical Reactions Analysis

Amines, in general, are high-boiling liquids or solids that are combustible, but not extremely flammable, at room temperature . Noxious NOx gases are formed by the combustion of amines .Wissenschaftliche Forschungsanwendungen

Pharmacological Synthesis

1-(2-Fluorobenzyl)piperidin-3-amine is a valuable intermediate in the synthesis of pharmacologically active compounds. Its structure is pivotal for the creation of drugs due to the presence of the piperidine ring, which is a common feature in many FDA-approved pharmaceuticals . This compound can be used to synthesize derivatives with potential activity as anticancer , antiviral , antimalarial , and antimicrobial agents.

Anticancer Research

Piperidine derivatives, including those derived from 1-(2-Fluorobenzyl)piperidin-3-amine, have shown promise in anticancer research. They are being explored for their ability to inhibit cancer cell growth and metastasis. The compound’s derivatives could be part of novel therapeutic strategies against various types of cancers .

Antimicrobial Applications

The antimicrobial properties of piperidine derivatives make 1-(2-Fluorobenzyl)piperidin-3-amine a candidate for developing new antimicrobial agents. Research is ongoing to evaluate its efficacy against a range of microbial pathogens, potentially leading to new treatments for bacterial and fungal infections .

Neurological Disorders

Compounds derived from 1-(2-Fluorobenzyl)piperidin-3-amine are being studied for their potential use in treating neurological disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for the development of drugs targeting conditions like Alzheimer’s disease and Parkinson’s disease .

Analgesic and Anti-inflammatory

This compound’s derivatives are being investigated for their analgesic and anti-inflammatory properties. They could lead to the development of new pain relievers and anti-inflammatory medications, providing alternatives to current treatments .

Agrochemical Development

1-(2-Fluorobenzyl)piperidin-3-amine serves as a building block in the synthesis of agrochemicals. Its derivatives could be used to create more effective pesticides and herbicides, contributing to agricultural productivity and pest management.

Food Additives Synthesis

The food industry could benefit from derivatives of 1-(2-Fluorobenzyl)piperidin-3-amine in the synthesis of food additives. These compounds may enhance the flavor, stability, or nutritional value of food products.

Antimalarial Agents

Research into antimalarial agents has included the study of piperidine derivatives. 1-(2-Fluorobenzyl)piperidin-3-amine could be used to develop new antimalarial drugs, which is crucial in the fight against drug-resistant strains of malaria .

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .

Wirkmechanismus

Target of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

The mode of action of 1-(2-Fluorobenzyl)piperidin-3-amine is currently unknown due to the lack of specific studies on this compound . Piperidine derivatives have been found to exhibit a variety of biological activities, indicating that their interaction with targets could lead to diverse changes .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The compound’s molecular weight is 208.28 , which is within the range generally considered favorable for oral bioavailability

Result of Action

Piperidine derivatives are known to exhibit a variety of biological activities, suggesting that the effects of this compound could be diverse .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It is generally recommended to prevent the compound from entering drains, other waterways, or soil .

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZXDUNOKGHEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)

![methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1360879.png)